![molecular formula C15H19N3 B2740201 3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile CAS No. 2094439-25-3](/img/structure/B2740201.png)
3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile is a complex organic compound that features a benzonitrile core with a prop-2-yn-1-ylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the N-alkylation of a benzonitrile derivative with a prop-2-yn-1-ylamine under phase-transfer catalysis conditions . The reaction is carried out in a solvent such as toluene with a base like sodium hydroxide to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any alkyne or nitrile groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alkanes or amines .
Scientific Research Applications
3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate: A compound with a similar prop-2-yn-1-yl group but different core structure.
Benzyl(methyl)(prop-2-yn-1-yl)amine: Another compound featuring the prop-2-yn-1-yl group but with a different substitution pattern.
Uniqueness
3-[({3-[Methyl(prop-2-yn-1-yl)amino]propyl}amino)methyl]benzonitrile is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity .
Properties
IUPAC Name |
3-[[3-[methyl(prop-2-ynyl)amino]propylamino]methyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3/c1-3-9-18(2)10-5-8-17-13-15-7-4-6-14(11-15)12-16/h1,4,6-7,11,17H,5,8-10,13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKBRDPFZDLCCST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNCC1=CC(=CC=C1)C#N)CC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Pyrazolo[1,5-a]pyridin-2-ylprop-2-ynamide](/img/structure/B2740121.png)

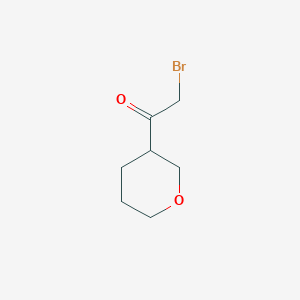
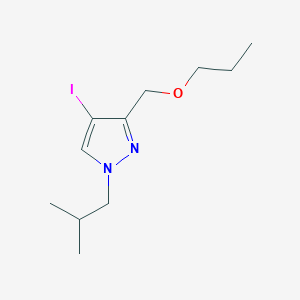
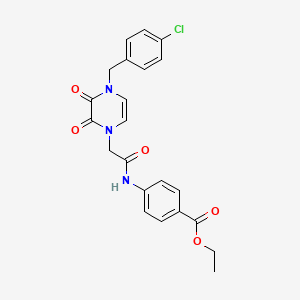
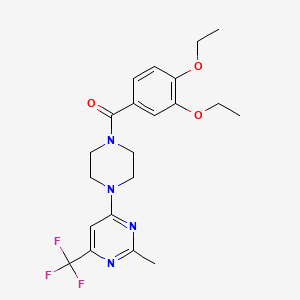
![4-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)-N-[(oxolan-2-yl)methyl]-1,3-oxazol-5-amine](/img/structure/B2740128.png)
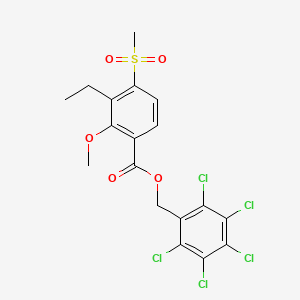
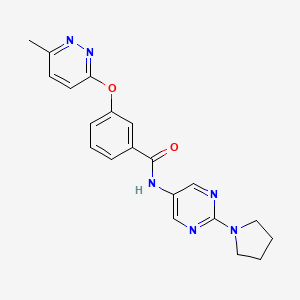
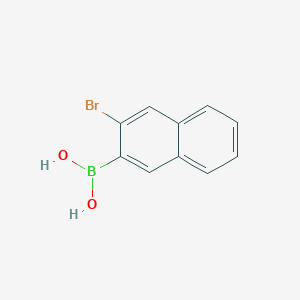
![N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2740135.png)

![1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]pent-4-en-1-one](/img/structure/B2740137.png)
![4-tert-butyl-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2740141.png)
